Bienvenue dans la boutique en ligne BenchChem!

Ethyl orotate

CNS drug delivery prodrug design neuroprotection

Ethyl orotate (CAS 1747-53-1), systematically named ethyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate, is the ethyl ester derivative of orotic acid—a pyrimidinedione intermediate in de novo pyrimidine biosynthesis. With a molecular formula of C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol, this white to brown crystalline solid possesses a melting point of 207–208 °C and a density of 1.344 g/cm³.

Molecular Formula C7H8N2O4
Molecular Weight 184.15 g/mol
CAS No. 1747-53-1
Cat. No. B160778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl orotate
CAS1747-53-1
Molecular FormulaC7H8N2O4
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)NC(=O)N1
InChIInChI=1S/C7H8N2O4/c1-2-13-6(11)4-3-5(10)9-7(12)8-4/h3H,2H2,1H3,(H2,8,9,10,12)
InChIKeyOQIITSDYUWKGGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Orotate (CAS 1747-53-1): Physicochemical Baseline for Procurement Decision-Making


Ethyl orotate (CAS 1747-53-1), systematically named ethyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate, is the ethyl ester derivative of orotic acid—a pyrimidinedione intermediate in de novo pyrimidine biosynthesis [1]. With a molecular formula of C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol, this white to brown crystalline solid possesses a melting point of 207–208 °C and a density of 1.344 g/cm³ . The ethyl esterification of the carboxylic acid moiety of orotic acid yields a compound with markedly altered physicochemical properties—most notably enhanced lipophilicity (experimental LogP = 0.68 vs. approximately −0.83 for the parent acid) and substantially improved aqueous solubility . Its IUPAC name is ethyl 2,4-dioxo-1H-pyrimidine-6-carboxylate, and it is also referred to as orotic acid ethyl ester or YM-39558 in the pharmacological literature [2].

Why Orotic Acid and Its Simple Salts Cannot Substitute for Ethyl Orotate in CNS-Targeted and Solubility-Critical Applications


Orotic acid, its alkali metal salts (e.g., sodium orotate, potassium orotate), and its methyl ester each belong to the same pyrimidine carboxylic acid class but exhibit profoundly different physicochemical and biological transport properties. Simple salt formation (e.g., lithium orotate) is primarily employed to enhance oral bioavailability of the counter-cation rather than to deliver orotic acid itself to privileged compartments [1]. Critically, orotic acid exhibits negligible permeability across the blood–brain barrier (BBB), rendering it ineffective for CNS applications, whereas the ethyl ester (YM-39558) demonstrates BBB permeability 50–100 times greater and undergoes intracranial hydrolysis to release the active orotic acid moiety [2]. Furthermore, orotic acid is only sparingly water-soluble (approximately 1.82 g/L) and has a high melting point (~345 °C) that complicates formulation, while the ethyl ester provides markedly improved aqueous solubility (≥25 mg/mL) and a lower melting point (207–208 °C), enabling broader formulation strategies . These differences mean that within the orotate class, the specific ester moiety is not an interchangeable variable—it dictates tissue distribution, formulation feasibility, and ultimately functional utility in a given experimental or industrial context.

Ethyl Orotate (CAS 1747-53-1): Quantified Differentiation Evidence Against Closest Analogs


Blood–Brain Barrier Permeability: 50- to 100-Fold Enhancement Over Orotic Acid

Ethyl orotate (YM-39558) exhibits blood–brain barrier (BBB) permeability that is 50–100 times greater than that of the parent compound orotic acid. This difference was established in a direct comparative study where the permeability of orotic acid across the BBB was characterized as 'low level,' whereas YM-39558 showed 'good' permeability, quantified as a 50- to 100-fold enhancement [1]. Critically, YM-39558 is hydrolyzed to release free orotic acid within the brain parenchyma, functioning as a CNS-targeted prodrug—a property that orotic acid itself does not possess [2]. In a gerbil forebrain ischemia model, intraperitoneal administration of YM-39558 (100 mg/kg × 3) significantly reduced hippocampal CA1 neuronal death, whereas an equimolar regimen of orotic acid failed to produce any neuroprotective effect [2].

CNS drug delivery prodrug design neuroprotection blood–brain barrier

In Vivo Neuroprotective Efficacy: 33% Reduction in Ischemic Damage Volume (Focal Cerebral Ischemia Model)

In a permanent middle cerebral artery (MCA) occlusion model in anesthetized cats, intravenous infusion of YM-39558 (ethyl orotate) at 11.8 mg/kg per hour starting 15 minutes post-occlusion reduced the volume of ischemic cerebral damage from 2,450 ± 82 mm³ (saline-treated control) to 1,644 ± 123 mm³ (YM-39558-treated), representing a statistically significant 33% reduction (P < 0.01) [1]. In contrast, lower doses of YM-39558 (2.26 and 1.18 mg/kg per hour) showed no significant protective effect, establishing a clear dose–response relationship [1]. Importantly, orotic acid itself, when administered in the same intraperitoneal regimen in a parallel gerbil forebrain ischemia study, provided no significant neuroprotection, directly demonstrating that the ethyl ester prodrug is required for CNS efficacy [2].

ischemic stroke neuroprotection in vivo pharmacology cerebral ischemia

Aqueous Solubility: ≥13.7-Fold Improvement Over Orotic Acid

Ethyl orotate demonstrates aqueous solubility of at least 25 mg/mL (approximately 136 mM) at ambient temperature, with clear solutions achievable at this concentration [1]. By contrast, orotic acid is only sparingly soluble in water, with a reported solubility of approximately 1.82 g/L (1.82 mg/mL, approximately 11.7 mM) at 25 °C . This represents a minimum 13.7-fold improvement in aqueous solubility for the ethyl ester relative to the parent acid. Although this comparison is drawn from separate experimental determinations and must be interpreted with appropriate caution, the directionality and magnitude of the difference are consistent with the fundamental physicochemical principle that esterification of the polar carboxylic acid moiety reduces crystal lattice energy and hydrogen-bonding capacity, thereby enhancing aqueous solvation [2]. The methyl ester (methyl orotate) is reported to be only sparingly water-soluble—more akin to the parent acid—making the ethyl ester the more soluble simple alkyl ester within this series [3].

formulation development aqueous solubility bioavailability enhancement pre-formulation

Lipophilicity (LogP): 1.51 Log Unit Increase Relative to Orotic Acid

The experimental octanol–water partition coefficient (LogP) of ethyl orotate is 0.68, as determined from the experiential database (Sangster, 1994) and reported via the EPISuite KOWWIN model . For the parent orotic acid, the experimental LogP is approximately −0.83 (from the expkow database) [1], with alternative calculated values ranging from −1.048 (Materials.Springer) to −0.928 (estimated for potassium orotate) [2]. This constitutes a LogP increase of approximately 1.51 log units upon ethyl esterification, reflecting a ~32-fold increase in the octanol–water partition coefficient (since ΔLogP = 1.51 corresponds to a ratio of ~32.4 in partition coefficients). This shift moves ethyl orotate from a hydrophilic domain (LogP < 0) into a moderately lipophilic range (LogP > 0), consistent with its observed ability to cross lipid membranes including the BBB [3]. The LogD at pH 7.4 is reported as −0.98 (ACD/Labs), indicating that at physiological pH the compound carries a net negative charge and is predominantly ionized, yet retains sufficient neutral fraction to enable passive membrane permeation .

lipophilicity drug-likeness ADME prediction partition coefficient

Human Mesenchymal Stem Cell Proliferation: 36% Increase at 50 µM vs. Vehicle Control

Ethyl orotate (designated as compound 3 in Syed et al., 2020) was evaluated for its effect on human mesenchymal stem cell (hMSC) proliferation using the alamarBlue cell viability assay. At a concentration of 50 µM on Day 1 of treatment, ethyl orotate increased hMSC proliferation to an average fluorescence signal of 3,636.3 ± 111.4 relative fluorescence units (RFU), compared to 2,676.0 ± 137.2 RFU for the DMSO vehicle control—a 36% increase (P = 0.0032) [1]. At 10 µM, the proliferation signal increased further to 4,793.3 ± 116.7 RFU (26% increase vs. DMSO at 3,791.3 RFU; P = 0.0006) [1]. Notably, at the highest concentration tested (500 µM, Day 1), ethyl orotate showed no significant difference from DMSO control (1,088.3 vs. 1,096.0 RFU; P = 0.3354), indicating a biphasic concentration–response relationship [1]. Among the 12 orotic acid derivatives tested, several N-arylhydrazone derivatives (compounds 5, 8, 9, 10, 11, and 12) exhibited more pronounced stimulatory effects, suggesting that the ethyl ester core can serve as a synthetic scaffold for further structural optimization [2]. The study represents the first evaluation of orotic acid derivatives for hMSC proliferation potential [2].

stem cell biology regenerative medicine cell proliferation assay tissue engineering

Solid-State Thermal Properties: Melting Point Depression of ~138 °C vs. Orotic Acid for Improved Processability

Ethyl orotate exhibits a melting point of 207–208 °C (with some literature variation: 176 °C reported for a specific crystalline form in Syed et al., 2020 [1]), compared to 345–346 °C for orotic acid . This melting point depression of approximately 138 °C (or up to ~169 °C depending on the polymorphic form) is a direct consequence of ethyl esterification, which disrupts the extensive intermolecular hydrogen-bonding network present in crystalline orotic acid. Furthermore, ethyl orotate undergoes a thermally induced solid-state phase transition from a monoclinic dimer to an orthorhombic monomer at 147 °C, as characterized by differential scanning calorimetry (DSC), with transition enthalpy and temperature determined calorimetrically [2]. This thermal polymorphism is absent in orotic acid. The substantially lower melting point of ethyl orotate facilitates melt-based processing, hot-melt extrusion, and solvent-free formulation approaches that are precluded for the high-melting parent acid. Additionally, ethyl orotate is freely soluble in ethanol , whereas orotic acid is insoluble in ethanol , providing a practical advantage for recrystallization purification and solution-phase formulation.

solid-state characterization formulation pre-formulation thermal analysis process chemistry

Ethyl Orotate (CAS 1747-53-1): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


CNS-Targeted Prodrug Development for Cerebral Ischemia and Stroke

Ethyl orotate is uniquely qualified among orotic acid derivatives for CNS prodrug development programs targeting cerebral ischemia and stroke. The compound (designated YM-39558 in the pharmacological literature) demonstrates 50- to 100-fold greater blood–brain barrier permeability than orotic acid and undergoes intracranial hydrolysis to release the active orotic acid moiety [1]. In a feline permanent middle cerebral artery occlusion model, intravenous infusion of 11.8 mg/kg/h YM-39558 reduced ischemic damage volume by 33% (P < 0.01) [1]. Critically, equimolar orotic acid itself was ineffective in a parallel gerbil forebrain ischemia model, establishing that the ethyl ester prodrug strategy is mechanistically required for CNS efficacy [2]. Procurement of ethyl orotate for preclinical stroke research is supported by dose–response data across two species (gerbil and cat) and is irreplaceable by orotic acid or its mineral salts, which lack sufficient BBB penetration.

Stem Cell Proliferation Research and Tissue Engineering

Ethyl orotate is the reference orotic acid alkyl ester for human mesenchymal stem cell (hMSC) proliferation research, with published quantitative data establishing a 36% increase in hMSC proliferation at 50 µM (P = 0.0032 vs. DMSO control) and a 26% increase at 10 µM (P = 0.0006) [1]. The biphasic concentration–response relationship (efficacy lost at 500 µM) provides a well-characterized starting point for dose optimization studies. While certain N-arylhydrazone derivatives in the same study exhibited more pronounced proliferative effects, ethyl orotate serves as the essential synthetic precursor and benchmark comparator for all such derivatives [1]. For stem cell laboratories procuring compounds to establish proliferation assays or to serve as positive controls in hMSC expansion protocols, ethyl orotate is the only simple alkyl ester with peer-reviewed quantitative efficacy data in this biological context.

Pre-Formulation and Solubility-Enhanced Drug Delivery Systems

Ethyl orotate's aqueous solubility of ≥25 mg/mL (≥136 mM) represents a minimum 13.7-fold improvement over orotic acid (~1.82 mg/mL), making it the preferred orotate intermediate for aqueous formulation development [1]. Its experimental LogP of 0.68—approximately 1.51 log units higher than orotic acid—provides a balanced hydrophilic–lipophilic profile suitable for passive membrane permeation while retaining sufficient water solubility for parenteral and oral liquid formulations [2]. The compound's solubility in ethanol (unlike orotic acid, which is insoluble) further enables solvent-based processing, spray-drying, and co-solvent formulation strategies . Its melting point of 207–208 °C (vs. 345 °C for orotic acid) permits melt-based formulation approaches such as hot-melt extrusion that are thermally inaccessible for the parent acid . For pharmaceutical development groups evaluating orotate-based drug delivery systems, ethyl orotate provides a formulation-friendly physicochemical profile that orotic acid and its mineral salts cannot match.

Synthetic Intermediate for Pyrimidine Derivative Libraries

Ethyl orotate serves as a versatile synthetic building block for the construction of pyrimidine-based compound libraries. The ethyl ester functionality enables straightforward conversion to the corresponding hydrazide (via reaction with hydrazine hydrate, 67% yield), which in turn serves as the key intermediate for N-arylhydrazone derivative synthesis [1]. The ethoxy group is also amenable to nucleophilic substitution, transesterification, and hydrolysis under controlled conditions, providing orthogonal reactivity to the pyrimidine ring [2]. Compared to methyl orotate, which is sparingly water-soluble and thus more challenging to process in aqueous reaction media, ethyl orotate's superior solubility facilitates homogeneous reaction conditions and simpler workup procedures. For medicinal chemistry groups procuring orotic acid esters as synthetic starting materials, the ethyl ester offers the optimal balance of reactivity, solubility, and crystallinity (m.p. 207–208 °C, enabling convenient purification by recrystallization from ethanol–water) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl orotate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.